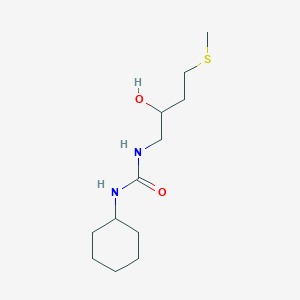

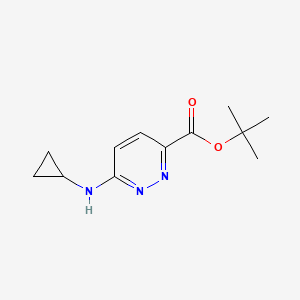

![molecular formula C10H13Br B2761314 (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene CAS No. 2490370-90-4](/img/structure/B2761314.png)

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene, commonly known as bromocyclen, is a bicyclic compound that contains a bromine atom attached to a tricyclic ring system. This compound has been of great interest to the scientific community due to its potential use in the synthesis of various organic compounds.2.1.02,6]dec-8-ene.

Applications De Recherche Scientifique

Synthesis and Structural Studies

The synthesis and structural characterization of tricyclic compounds, including those related to (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.0^2,6]dec-8-ene, have been a subject of research due to their interesting chemical properties and potential applications. Studies have focused on synthesizing various tricyclic amides and investigating their reactions and structural properties using methods such as IR, ^1H, and ^13C NMR spectroscopy, and mass spectrometry. These compounds exhibit unique conformations and reactivity patterns, making them valuable in the study of molecular structures and reaction mechanisms (L. I. Kas’yan et al., 2005).

Precursors to Complex Molecular Structures

Research into the synthesis of complex molecular structures often involves the use of tricyclic compounds as precursors. For instance, a convenient route for preparing isodicyclopentadiene—a precursor to 1,5-dihydro-pentalene—involved the development of a new route through a brominated derivative obtained from tricyclic compounds with good yield. This methodological advancement underscores the importance of tricyclic compounds in synthetic organic chemistry, particularly in constructing intricate molecular architectures (I. Chávez et al., 2007).

Organocatalysis and Polymerization

The application of tricyclic compounds extends into organocatalysis and the polymerization of cyclic esters. For example, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as an effective organocatalyst for acyl transfer and the ring-opening polymerization of cyclic esters. Its ability to activate both esters and alcohols simultaneously showcases the versatility of tricyclic structures in facilitating catalytic processes, providing a simple yet powerful approach to synthesizing polyesters (R. Pratt et al., 2006).

Stereochemistry and Reaction Mechanisms

The stereochemistry and reaction mechanisms of tricyclic compounds have also been explored. Studies have examined the dehydrobromination reactions and the stereochemical outcomes of such processes, providing insight into the mechanisms governing the formation and reactions of these compounds. Understanding the stereochemical preferences and reactivity of tricyclic compounds aids in the development of new synthetic methodologies and the discovery of novel reaction pathways (Y. Fujikura et al., 1976).

Propriétés

IUPAC Name |

(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.02,6]dec-8-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9?,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAHSUCCKFIJPJ-FHJSOTJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C3CC2C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)

![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)

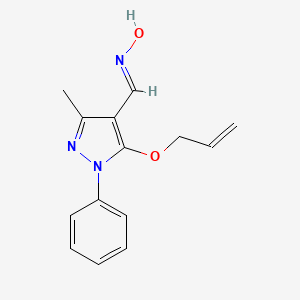

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)

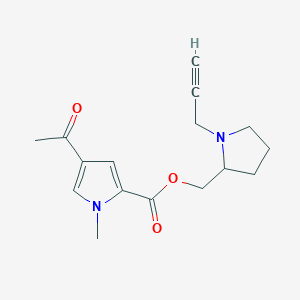

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)

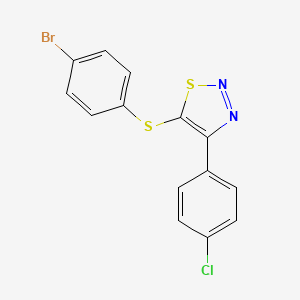

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)

![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)